Environmental Fate and Ecotoxicological Profile of Myrac Aldehyde: A Technical Guide for Formulation Scientists
Environmental Fate and Ecotoxicological Profile of Myrac Aldehyde: A Technical Guide for Formulation Scientists
Executive Summary
Myrac aldehyde (CAS 37677-14-8), chemically identified as 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde, is a synthetic cyclic aldehyde predominantly utilized in the fragrance and consumer care industries for its potent citrus, ozonic, and marine olfactory notes[1],[2]. While its high substantivity and long-lasting odor profile make it highly desirable for advanced product formulations[3], these same physicochemical properties raise significant questions regarding its environmental persistence, aquatic toxicity, and end-of-life ecological footprint[4],[5]. This whitepaper provides an in-depth, mechanistic analysis of the biodegradability and ecotoxicity of Myrac aldehyde, equipping researchers and drug/product development professionals with the data necessary for responsible formulation.
Physicochemical Profiling & Environmental Partitioning
Understanding the environmental behavior of Myrac aldehyde requires a rigorous analysis of its core physicochemical parameters. With a molecular weight of 192.3 g/mol and an experimentally estimated octanol-water partition coefficient (LogP) of 4.7[6], the molecule is highly lipophilic.
This high LogP dictates its environmental partitioning: upon release into wastewater systems, Myrac aldehyde exhibits a strong thermodynamic propensity to adsorb onto suspended solids, organic matter, and activated sludge, rather than remaining dissolved in the aqueous phase[6],[4]. Furthermore, its moderate volatility and low water solubility complicate its degradation pathways[7].
Fig 1. Environmental fate and partitioning pathways of Myrac aldehyde.
Biodegradability Assessment (OECD 301D)
To evaluate the environmental persistence of Myrac aldehyde, the OECD 301D (Closed Bottle Test) is the internationally recognized standard protocol[5],[8].
Causality of Experimental Choice: Why select OECD 301D over other ready biodegradability tests (such as the 301F Manometric Respirometry test)? Myrac aldehyde possesses a moderate vapor pressure and is highly hydrophobic[7]. Open or actively aerated respirometry systems risk stripping the volatile aldehyde from the aqueous phase into the exhaust air. This physical loss can be erroneously recorded as biological breakdown, leading to false-positive degradation readings. The closed bottle system eliminates headspace gas exchange entirely, ensuring that any measured dissolved oxygen (DO) depletion is strictly and causally linked to microbial oxidation.
Protocol: Self-Validating OECD 301D Workflow
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Medium Preparation & Inoculation: Aerate a highly purified water source until saturated with dissolved oxygen. Supplement with essential mineral salts (phosphates, MgSO₄, CaCl₂, FeCl₃) to support microbial metabolism. Introduce a dilute mixed microbial inoculum sourced from domestic secondary effluent.
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Test Substance Introduction: Dose Myrac aldehyde at a strict concentration of 2 to 10 mg/L. Due to its low solubility, use direct micro-pipetting or an inert carrier (like silica gel) rather than toxic chemical emulsifiers, which could inhibit microbial activity.
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Self-Validation Controls: Concurrently prepare an inoculum blank (medium + inoculum, no test substance) to measure endogenous respiration, and a reference control (e.g., sodium acetate) to verify microbial viability. The entire assay is only valid if the reference substance achieves >60% degradation by Day 14.
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Incubation: Seal the BOD (Biochemical Oxygen Demand) bottles completely, ensuring zero headspace. Incubate in total darkness at 20 ± 1°C for 28 days to prevent confounding photochemical degradation.
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DO Monitoring & Calculation: Measure DO using an optical oxygen sensor at Days 0, 7, 14, 21, and 28. Calculate the percentage degradation by dividing the blank-corrected BOD by the compound's Theoretical Oxygen Demand (ThOD).
Results: Empirical laboratory data indicates that Myrac aldehyde achieves only 14.9% to 15.0% degradation over the 28-day window[5],[8]. Consequently, it is formally classified as "Not readily biodegradable" [5].
Fig 2. Self-validating OECD 301D Closed Bottle Test workflow.
Aquatic Ecotoxicity (OECD 202)
Given its resistance to rapid biodegradation and its lipophilicity, assessing the acute toxicity of Myrac aldehyde on aquatic trophic levels is critical.
Causality of Experimental Choice: Daphnia magna (OECD 202) is selected as the primary invertebrate model because its lipid-rich physiology makes it highly susceptible to lipophilic toxicants (LogP 4.7)[6]. The aldehyde readily partitions into biological membranes, disrupting cellular function and causing rapid immobilization[5].
Protocol: Self-Validating OECD 202 Acute Immobilization Test
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Organism Selection: Select healthy Daphnia magna neonates (less than 24 hours old) from a synchronized laboratory culture.
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Exposure Matrix: Prepare a geometric concentration series of Myrac aldehyde (e.g., 0.1 to 10 mg/L) in standard reconstituted water. Due to the compound's volatility, use tightly sealed test vessels to maintain constant exposure concentrations.
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Self-Validation Controls: Include a negative control (pure reconstituted water) where immobilization must remain ≤10% for test validity. Include a positive control (potassium dichromate) to confirm the batch's sensitivity aligns with historical laboratory norms.
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Incubation: Expose 20 daphnids (divided into 4 replicates of 5) per concentration. Maintain at 20 ± 2°C under a 16h light/8h dark cycle for 48 hours.
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Endpoint Observation: At 24 and 48 hours, assess immobilization. A daphnid is considered immobilized if it cannot swim within 15 seconds of gentle vessel agitation.
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Data Synthesis: Utilize Probit analysis to calculate the EC50 (Effective Concentration for 50% immobilization).
Results: Myrac aldehyde demonstrates a highly toxic 48-hour EC50 of 1.6 mg/L for Daphnia magna[5], and an acute LC50 of 8.2 mg/L for fish (Pimephales promelas)[9].
Data Summary & Regulatory Implications
| Parameter | Value | Method / Source |
| Chemical Identity | 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | IUPAC[2] |
| CAS Number | 37677-14-8 / 52475-89-5 | Chemical Registry[6] |
| Partition Coefficient (LogP) | 4.7 | Computational / Experimental[6] |
| Biodegradability (28 Days) | 14.9% - 15.0% (Not Readily Biodegradable) | OECD 301D[5],[8] |
| Aquatic Invertebrate Toxicity | EC50 (48h) = 1.6 mg/L | OECD 202 (Daphnia)[5] |
| Aquatic Fish Toxicity | LC50 (96h) = 8.2 mg/L | OECD 203[9] |
| GHS Environmental Hazard | Aquatic Chronic 2 (H411) | GHS Classification[4] |
Due to its low biodegradability and high aquatic toxicity, Myrac aldehyde is classified under GHS as Aquatic Chronic 2 (H411: Toxic to aquatic life with long lasting effects) [10],[4]. Regulatory bodies closely monitor such compounds. For instance, a draft assessment by Health Canada under CEPA evaluated the phenylpropanoids and aldehydes group, concluding that while current environmental concentrations of Myrac aldehyde do not yet constitute an immediate danger to human life or health, its persistence warrants strategic formulation management[11].
To mitigate environmental impact, advanced material and formulation scientists are exploring encapsulation technologies. Recent patents (e.g., US11547978B2) detail the development of environmentally biodegradable microcapsules designed to house actives like Myrac aldehyde[12],[13]. By engineering the crosslinking density of the microcapsule membrane, formulators can prevent premature leaching of the toxic aldehyde into wastewater during the product's lifecycle, while ensuring the capsule itself degrades by >50% in the environment, significantly improving the overall ecological footprint[12],[13].
Conclusion
Myrac aldehyde presents a classic formulation paradox: the high lipophilicity and stability that make it an excellent, long-lasting active ingredient also render it persistent and toxic in aquatic ecosystems. By relying on rigorous, self-validating methodologies like the OECD 301D and OECD 202 assays, scientists can accurately quantify these impacts. Future formulation strategies must prioritize advanced delivery systems, such as biodegradable microencapsulation, to harness the compound's benefits while neutralizing its environmental threat.
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Bueromarkt-ag. "SICHERHEITSDATENBLATT." Bueromarkt-ag. 8
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Health Canada. "Draft assessment for terpenes and terpenoids - Phenylpropanoids and aldehydes group." Government of Canada. 11
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